molecular formula C22H26Cl2OSi B563326 (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol CAS No. 1217778-10-3

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

Cat. No.: B563326
CAS No.: 1217778-10-3
M. Wt: 405.434
InChI Key: NDIGFFDTUZWVGW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a triethylsilyl-protected naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl and naphthol derivatives.

    Formation of the Naphthol Derivative: The naphthol derivative is first protected with a triethylsilyl group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected naphthol is then coupled with the 3,4-dichlorophenyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthol and phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-naphthol: Lacks the triethylsilyl protection, making it more reactive.

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Similar structure but with a trimethylsilyl group instead of triethylsilyl.

    (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-tert-butyldimethylsilyl-1-naphthol: Contains a tert-butyldimethylsilyl group, offering different steric properties.

Uniqueness

The presence of the triethylsilyl group in (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol provides unique steric and electronic properties, making it distinct from other similar compounds. This protection group can influence the compound’s reactivity and stability, making it suitable for specific synthetic applications and research studies.

Properties

IUPAC Name

[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIGFFDTUZWVGW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC1=CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661916
Record name {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217778-10-3
Record name {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.